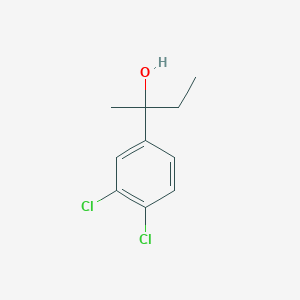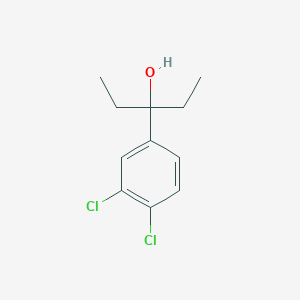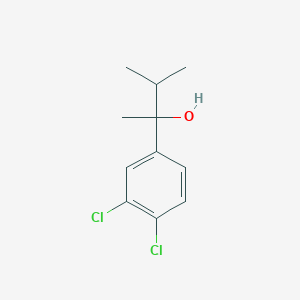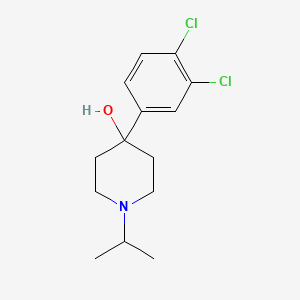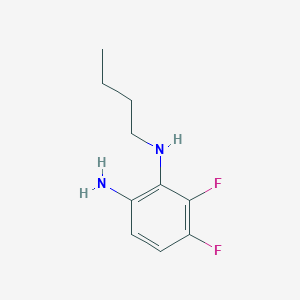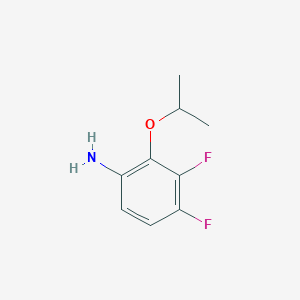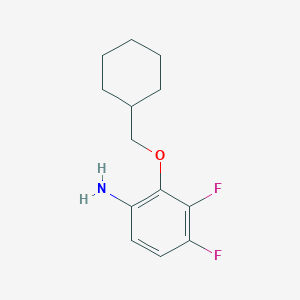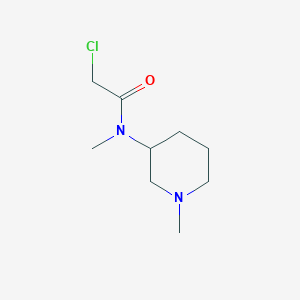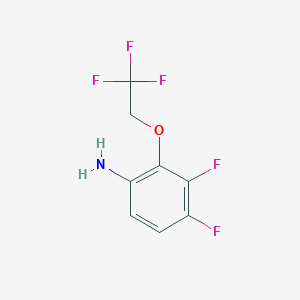
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine compound characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethoxy group attached to the second carbon of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 2-(2,2,2-trifluoroethoxy)aniline using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzonitrile, with 2,2,2-trifluoroethanol in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. Its fluorinated structure enhances its binding affinity to certain enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical processes.
Comparison with Similar Compounds
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amine.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound used in electrolytes for lithium batteries.
Uniqueness: 3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to its combination of fluorine atoms and trifluoroethoxy group, which confer distinct chemical and physical properties compared to other similar compounds. Its versatility in various reactions and applications highlights its importance in scientific research and industry.
Properties
IUPAC Name |
3,4-difluoro-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-4-1-2-5(14)7(6(4)10)15-3-8(11,12)13/h1-2H,3,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUSADUOZMCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OCC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)
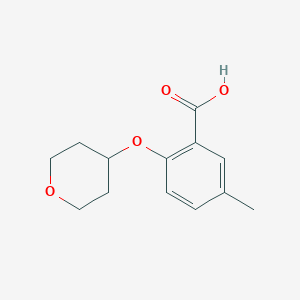
![N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine](/img/structure/B7866424.png)
![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)
